molecular formula C14H12F3NS B12120214 Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]- CAS No. 43092-85-9

Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-

Cat. No.: B12120214
CAS No.: 43092-85-9
M. Wt: 283.31 g/mol
InChI Key: QSJKUBLJVXLFLG-UHFFFAOYSA-N
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Description

This structure combines an aromatic amine core with a trifluoromethyl (CF₃) substituent, a functional group known for enhancing metabolic stability and lipophilicity in medicinal chemistry .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NS/c15-14(16,17)11-5-3-4-10(8-11)9-19-13-7-2-1-6-12(13)18/h1-8H,9,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJKUBLJVXLFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210806
Record name 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio]benzenamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43092-85-9
Record name 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43092-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes:

    Direct Amination:

    Reductive Amination:

Industrial Production:

  • Industrial-scale production methods often involve optimized variations of the above synthetic routes.
  • Precise reaction conditions and catalysts are proprietary information held by manufacturers.

Chemical Reactions Analysis

Oxidation Reactions

The benzylthio group (–S–CH₂–C₆H₄–CF₃) is susceptible to oxidation under various conditions:

  • Disulfide Formation : Reaction with triflic acid (TfOH) or methanesulfonic acid (MSA) can oxidize thiols or thioethers to disulfides. For example, trifluoromethyl disulfides (e.g., 3r , 3s ) were synthesized via electrophilic trifluoromethylthiolation of thiols using TfOH/MSA .

  • Sulfoxide/Sulfone Formation : Strong oxidizing agents (e.g., H₂O₂, KMnO₄) may convert the thioether to sulfoxide (–SO–) or sulfone (–SO₂–), though specific examples for this compound are not reported.

Nucleophilic Substitution

The thioether group can act as a leaving group in substitution reactions:

  • Alkylation/Arylation : Under Lewis acid catalysis (e.g., BF₃·SMe₂), the benzylthio group may participate in Friedel-Crafts alkylation with electron-rich arenes to form thiomethylated diarylmethanes (e.g., 1d , 9a ) .

  • Cyclization : Reaction with phenyl isocyanate or thiophosgene can lead to cyclized products. For instance, 2-aminothiophene derivatives underwent tandem cyclization to form pyrimidine/imidazole-fused systems (e.g., 67 , 69 ) .

Multi-Component Reactions

The compound’s thioether and aniline moieties enable participation in multi-component reactions:

  • Thiomethylative Friedel-Crafts Reactions : BF₃·SMe₂ facilitates three-component reactions between aldehydes, anilines, and the benzylthio group, yielding unsymmetrical diarylmethanes (e.g., 1d , 16d ) .

  • Click Chemistry : The trifluoromethyl group may enhance reactivity in azide-alkyne cycloadditions, though direct evidence is limited .

Aniline Reactivity

  • Diazotization : The aniline group (–NH₂) can be diazotized with NaNO₂/HCl, enabling coupling reactions to form azo dyes or aryl halides.

  • Acylation : Reaction with acyl chlorides or anhydrides yields acetanilide derivatives.

Trifluoromethyl Group

  • Defluorination : Harsh conditions (e.g., strong bases) may partially defluorinate the –CF₃ group, though this is uncommon due to its stability .

Comparative Reactivity of Substituents

Reaction TypeReagents/ConditionsExpected ProductSource
OxidationTfOH, MSATrifluoromethyl disulfide
Friedel-CraftsBF₃·SMe₂, arenesThiomethylated diarylmethane
CyclizationPhenyl isocyanatePyrimidine/imidazole derivatives
DiazotizationNaNO₂, HClAzo-coupled products

Key Research Findings

  • Regioselectivity : Electron-withdrawing –CF₃ groups direct electrophilic substitution to meta/para positions on the benzene ring .

  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) hinder reactions at adjacent positions, as seen in cyclized analogs (e.g., 8 , 9 ) .

  • Acid Compatibility : The compound tolerates strong acids (e.g., TfOH) without decomposition, enabling use in acid-catalyzed transformations .

Synthetic Utility

  • Intermediate for Biologically Active Compounds : The benzylthio group serves as a latent leaving group for synthesizing triarylmethanes, valuable in medicinal chemistry .

  • Click Chemistry Precursor : Potential use in Cu-catalyzed azide-alkyne cycloadditions for drug discovery .

Scientific Research Applications

Chemical Properties and Reactivity

The compound has the molecular formula C11H10F3NSC_{11}H_{10}F_3NS and includes a benzenamine structure that facilitates electrophilic aromatic substitution due to the presence of the amino group. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can influence the electron density on the aromatic ring, directing electrophiles to specific positions during reactions.

Pharmaceutical Applications

  • Antimicrobial and Anticancer Properties :
    • Compounds containing amino groups often exhibit biological activities, including antimicrobial and anticancer effects. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the bioavailability of these compounds.
    • Specific studies have indicated that benzenamine derivatives can interact with biological targets such as enzymes or receptors, which is crucial for their therapeutic applications.
  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • Benzenamine derivatives are utilized as intermediates in the synthesis of various APIs. For instance, they can serve as building blocks for compounds targeting neoplastic diseases such as leukemia .

Agrochemical Applications

  • The compound's reactivity allows it to be used in the development of agricultural chemicals. Its derivatives may be employed as herbicides or fungicides due to their ability to interact with biological systems in plants .

Materials Science

  • The unique properties of benzenamine derivatives make them suitable for use in materials science. They can be incorporated into polymers or coatings to enhance performance characteristics such as thermal stability and chemical resistance.

A study focused on synthesizing various derivatives of benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]- showed that modifications to the amino group significantly affected binding affinities to target proteins involved in disease processes. The results indicated that certain substitutions led to enhanced activity against specific cancer cell lines, highlighting the compound's potential in drug development .

Agrochemical Development

Research has demonstrated that derivatives of benzenamine can be effective as herbicides. In one case study, a synthesized derivative exhibited strong herbicidal activity against common agricultural weeds, suggesting its applicability in crop protection strategies .

Data Table: Comparison of Benzenamine Derivatives

Compound NameStructure FeaturesUnique AspectsApplications
Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-Contains a trifluoromethyl groupStrong electron-withdrawing effectsPharmaceuticals, agrochemicals
4-AminobenzotrifluorideAmino group at para positionDifferent electronic properties due to positionOrganic synthesis
2-(Trifluoromethyl)anilineTrifluoromethyl group at ortho positionPotentially different reactivity patternsVarious chemical applications
3-AminobenzaldehydeContains an aldehyde instead of thioetherDifferent applications in organic synthesisSynthesis of fine chemicals

Mechanism of Action

    Targets: Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]- interacts with specific molecular targets.

    Pathways: Its effects may involve modulation of metabolic pathways or cellular signaling.

Comparison with Similar Compounds

Trifluoromethyl-Substituted Benzenamines

  • Example : 3-(Trifluoromethyl)benzenamine (CAS 98-16-8)
    • Structural Differences : Lacks the thioether group; CF₃ is directly attached to the benzene ring.
    • Physicochemical Properties :
  • Boiling point: 459–460 K .
  • Enthalpy of vaporization (ΔvapH): 53.1 kJ/mol at 349 K .
  • Lower molecular weight (161.13 g/mol) compared to the target compound (estimated ~287.28 g/mol). However, the CF₃ group’s electron-withdrawing effect is retained, influencing aromatic ring reactivity .

Thioether-Containing Heterocyclic Derivatives

  • Example : 3-(3-(Trifluoromethylthio)phenyl)-1H-pyrazol-6-amine (CAS 1951439-49-8)
    • Structural Differences : Incorporates a pyrazole ring instead of a benzenamine core; CF₃ is part of a thioether (-S-CF₃) group.
    • Key Data :
  • Molecular weight: 259.25 g/mol .
  • Functional Implications: The heterocyclic scaffold may confer distinct biological activity, such as kinase inhibition, which is common in pyrazole derivatives .

Benzamide Derivatives with Trifluoromethyl Groups

  • Example: 2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide Structural Differences: Replaces the thioether with an amide (-CONH-) linkage. Key Data:
  • Molecular weight: ~295.27 g/mol (estimated).
  • The amide group enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility relative to the thioether-containing target compound .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Boiling Point (K) Solubility Biological Activity
Target Compound ~287.28 Benzenamine, thioether, CF₃ Not reported Low (estimated) Potential antimicrobial
3-(Trifluoromethyl)benzenamine 161.13 Benzenamine, CF₃ 459–460 Moderate Intermediate in synthesis
Pyrazole derivative 259.25 Pyrazole, CF₃S Not available Moderate (estimated) Not reported
Benzamide derivative ~295.27 Benzamide, CF₃, amine Not available High Anticancer potential
Isoxazolemethylthio derivatives Varies Heterocycle, methylthio Not reported Variable Antiviral, antiplatelet

Key Research Findings and Implications

Electronic Effects : The CF₃ group in all compounds enhances electron-withdrawing properties, stabilizing negative charges and influencing aromatic substitution patterns. However, the thioether in the target compound may donate electron density via sulfur’s lone pairs, creating a unique electronic environment .

Lipophilicity vs.

Biological Activity : While methylthio derivatives in show therapeutic promise, the target compound’s benzenamine core may interact with amine-specific targets (e.g., receptors or enzymes), diverging from heterocycle-driven mechanisms .

Biological Activity

Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]- is an organic compound characterized by its unique trifluoromethyl group and thioether functionality. The presence of these groups significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological properties, synthesis methods, and potential applications based on various research findings.

Chemical Structure and Properties

The molecular formula of Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]- is C11H10F3N S. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability. The amino group in the benzenamine structure acts as a nucleophile, facilitating electrophilic aromatic substitution reactions.

Property Details
Molecular FormulaC11H10F3N S
Functional GroupsAmino, Trifluoromethyl, Thioether
Key ReactionsElectrophilic aromatic substitution
Biological TargetsEnzymes, receptors

Antimicrobial Properties

Research indicates that benzenamine derivatives exhibit antimicrobial activity. The presence of the amino group is often linked to this property, as it can interact with microbial enzymes or cell membranes. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi, which may be attributed to their ability to disrupt cellular processes.

Anticancer Activity

Benzenamine derivatives have been investigated for their anticancer properties. A study highlighted the potential of compounds with trifluoromethyl groups in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanism often involves the inhibition of key enzymes or receptors that are overexpressed in cancer cells.

Case Studies

  • Inhibition of VEGFR-2 : A related study demonstrated that compounds targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) can significantly inhibit tumor growth in vitro. The IC50 values observed for these compounds were comparable to established anticancer drugs, indicating a promising therapeutic potential for benzenamine derivatives .
  • Cytotoxicity Against Cancer Cell Lines : In vitro tests on human cancer cell lines such as HepG2 (liver) and MCF-7 (breast) showed that certain benzenamine derivatives possess cytotoxic effects with IC50 values in the micromolar range. This suggests that modifications in their structure could enhance their anticancer activity .

Synthesis Methods

The synthesis of benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]- can be achieved through several methods:

  • Thioacetalation Reactions : Utilizing reagents like BF3SMe2 allows for the transformation of aldehydes into thioacetals efficiently. This method is particularly useful for synthesizing thiomethylated derivatives .
  • Electrophilic Aromatic Substitution : The amino group facilitates electrophilic substitution reactions on the aromatic ring, allowing for the introduction of various substituents that can modulate biological activity .

Interaction Studies

Understanding the interaction mechanisms between benzenamine derivatives and biological targets is crucial for developing therapeutic agents. Techniques such as molecular docking and binding affinity assays are employed to elucidate these interactions.

Binding Affinity

Studies have shown that benzenamine derivatives can effectively bind to target enzymes or receptors, which is essential for their pharmacological activity. For instance, docking studies suggest favorable binding configurations with key amino acids in target proteins .

Q & A

Basic: What synthetic routes are recommended for preparing Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-?

Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution or thioether formation. A plausible route involves reacting 2-aminothiophenol with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification typically employs column chromatography using hexane/ethyl acetate gradients, followed by recrystallization in ethanol. Similar trifluoromethyl-containing anilines, such as 4-chloro-2-(trifluoromethyl)aniline, are synthesized via analogous pathways, with yields optimized by controlling reaction temperature (50–80°C) and stoichiometric ratios .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Mass Spectrometry (MS): Electron ionization (EI-MS) identifies molecular ions and fragmentation patterns. For example, 4-chloro-2-(trifluoromethyl)aniline (C₇H₅ClF₃N, MW 195.57) shows a base peak at m/z 195 (M⁺) and fragments corresponding to Cl and CF₃ loss .
  • NMR Spectroscopy: ¹H and ¹⁹F NMR resolve aromatic protons and trifluoromethyl groups. The CF₃ group typically appears as a singlet near δ -60 ppm in ¹⁹F NMR .
  • Boiling Point Analysis: Reduced-pressure boiling points (e.g., 339–361 K at 0.004–0.013 bar) can be cross-referenced with vapor pressure models .

Advanced: How does the trifluoromethyl substituent influence electronic properties and reactivity?

Methodological Answer:
The electron-withdrawing CF₃ group deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. Thermochemical data for related compounds (e.g., 3,5-bis(trifluoromethyl)aniline) show gas-phase proton affinity (ΔrH° = 1456 ± 8.8 kJ/mol), indicating strong stabilization of the conjugate acid. Computational studies (DFT or Hammett σ constants) can quantify substituent effects on reaction rates and intermediates .

Advanced: How should researchers resolve discrepancies in reported physical properties (e.g., boiling points)?

Methodological Answer:
Contradictory data, such as boiling points under similar pressures (e.g., 349–351 K vs. 360–361 K at ~0.0045 bar ), require validation via:

Reproducing Experiments: Ensure consistent purity (>98% by HPLC) and calibration of pressure sensors.

Thermodynamic Modeling: Use Clausius-Clapeyron equations to extrapolate boiling points across pressures.

Comparative Analysis: Cross-check with structurally similar compounds (e.g., 3,5-bis(trifluoromethyl)aniline, Tboil = 358 K at 0.020 bar ).

Advanced: What strategies mitigate thermal decomposition during high-temperature reactions?

Methodological Answer:
The compound’s thermal stability is influenced by the thioether linkage and CF₃ group. Recommendations include:

  • Short Reaction Times: Use microwave-assisted synthesis to reduce exposure to high temperatures.
  • Inert Atmospheres: Conduct reactions under N₂/Ar to prevent oxidative degradation.
  • Additives: Stabilize reactive intermediates with radical inhibitors (e.g., BHT). Data from trifluoromethyl-aniline derivatives suggest decomposition onset temperatures >200°C under inert conditions .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors (boiling points >300 K ).
  • Waste Disposal: Collect in halogenated waste containers due to the CF₃ group. Refer to protocols for analogous anilines, which require neutralization before disposal .

Advanced: How can computational chemistry predict regioselectivity in derivatization reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potentials and Fukui indices to predict reactive sites. For example, the thioether sulfur and amino group are nucleophilic hotspots, while the CF₃ group directs electrophiles to the para position. Molecular dynamics simulations can further assess solvent effects on reaction pathways .

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